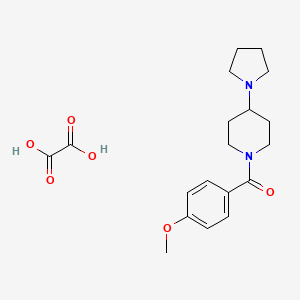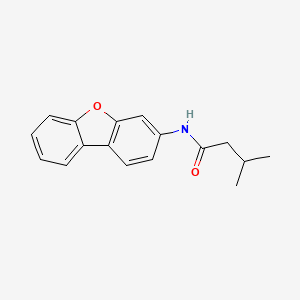
(4-Methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;oxalic acid
Descripción general
Descripción
(4-Methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;oxalic acid is a complex organic compound that combines a methoxyphenyl group with a pyrrolidinylpiperidinylmethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-pyrrolidin-1-ylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or amines (e.g., aniline) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone.
Reduction: Formation of (4-methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, (4-Methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinylpiperidinylmethanone structure can interact with polar or charged residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Hydroxy-4-methoxyphenyl)-(pyrrolidin-1-yl)methanone
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one
Uniqueness
(4-Methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is unique due to its combination of a methoxyphenyl group with a pyrrolidinylpiperidinylmethanone structure This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c1-21-16-6-4-14(5-7-16)17(20)19-12-8-15(9-13-19)18-10-2-3-11-18;3-1(4)2(5)6/h4-7,15H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXREAKNFDXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3973780.png)
![1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE](/img/structure/B3973790.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B3973794.png)
![[4-(2-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3973805.png)
![4,4'-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973810.png)
![1-(4-METHOXYPHENYL)-4-{4-[(PHENYLSULFANYL)METHYL]BENZOYL}PIPERAZINE](/img/structure/B3973816.png)
![10H-Phenothiazine,10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2)](/img/structure/B3973823.png)
METHYL}-3-METHYL-1H-PYRAZOL-5-OL](/img/structure/B3973831.png)
![(5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B3973835.png)

![4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973848.png)
![2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3973850.png)
![3-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3973854.png)
![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973867.png)
